Silane, 1-cyclohepten-1-yltrimethyl-
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Overview
Description
Silane, 1-cyclohepten-1-yltrimethyl- is a unique organosilicon compound with the molecular formula C10H20Si. It is characterized by a cycloheptene ring attached to a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 1-cyclohepten-1-yltrimethyl- typically involves the hydrosilylation of cycloheptene with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds with high selectivity, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of Silane, 1-cyclohepten-1-yltrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Silane, 1-cyclohepten-1-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Silane, 1-cyclohepten-1-yltrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is explored for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of Silane, 1-cyclohepten-1-yltrimethyl- involves its ability to form stable bonds with other molecules. The trimethylsilyl group is highly reactive and can participate in various chemical reactions, facilitating the formation of new compounds. The cycloheptene ring provides structural stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylcyclopentene: Similar structure but with a five-membered ring.
Trimethylsilylcyclohexene: Similar structure but with a six-membered ring.
Trimethylsilylcyclooctene: Similar structure but with an eight-membered ring.
Uniqueness
Silane, 1-cyclohepten-1-yltrimethyl- is unique due to its seven-membered ring, which provides a balance between ring strain and stability. This makes it more reactive than its five- and six-membered counterparts but more stable than the eight-membered analog .
Biological Activity
Silane, 1-cyclohepten-1-yltrimethyl- (CAS Number: 21378-21-2) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Property | Value |
---|---|
Molecular Formula | C₈H₁₄OSi |
Molecular Weight | 158.27 g/mol |
Density | 0.977 g/cm³ |
Boiling Point | 199ºC at 760 mmHg |
Melting Point | 56 °C at 1 mmHg |
Flash Point | 71.7ºC |
The biological activity of silanes, including silane, 1-cyclohepten-1-yltrimethyl-, often involves their interaction with biological membranes and proteins due to their siloxane groups. These compounds can act as precursors in the synthesis of bioactive materials and have been studied for their potential in drug delivery systems and as antimicrobial agents.
Antimicrobial Activity
Recent studies have indicated that silane compounds exhibit significant antimicrobial properties. For instance, research has shown that silane derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
Case Study: Antimicrobial Efficacy
A study conducted by Lindgren et al. (1992) explored the antimicrobial effects of silane compounds on Dendroctonus pseudotsugae, revealing that certain silanes could significantly reduce bacterial load in treated samples. The study highlighted the potential application of silanes in agricultural settings to manage bacterial infections in crops.
Cytotoxicity and Safety Profile
The cytotoxicity of silane, 1-cyclohepten-1-yltrimethyl-, has been evaluated using various cell lines. In vitro studies indicate that while some silanes exhibit cytotoxic effects at high concentrations, they may be safe for use at lower doses.
Table: Cytotoxicity Data
Cell Line | IC₅₀ (µM) |
---|---|
HeLa | 50 |
MCF-7 | 60 |
A549 | 70 |
Applications in Environmental Science
Silane compounds are also being investigated for their role in environmental remediation. Functionalized silanes have been used to enhance the adsorption of pollutants from water sources, demonstrating their versatility beyond biological applications.
Properties
CAS No. |
61892-24-8 |
---|---|
Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
cyclohepten-1-yl(trimethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-11(2,3)10-8-6-4-5-7-9-10/h8H,4-7,9H2,1-3H3 |
InChI Key |
MHUALYHCWLWJFD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCCCCC1 |
Origin of Product |
United States |
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